1-(2-Bromo-4-fluorophenyl)guanidine CAS 896720-31-3 properties
1-(2-Bromo-4-fluorophenyl)guanidine CAS 896720-31-3 properties
An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)guanidine (CAS 896720-31-3): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)guanidine (CAS 896720-31-3), a halogenated aryl guanidine derivative of significant interest to researchers in medicinal chemistry and drug development. The guanidine moiety is a privileged scaffold, known for its strong basicity and ability to form stable, charge-assisted hydrogen bonds with biological targets.[1][2] The strategic placement of bromo and fluoro substituents on the phenyl ring further enhances its utility, offering modulated electronic properties, improved metabolic stability, and a reactive handle for synthetic diversification.[3][4] This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications as a versatile building block in the synthesis of complex bioactive molecules.
Compound Identification and Structural Elucidation
1-(2-Bromo-4-fluorophenyl)guanidine is an organic compound featuring a guanidine group attached to a 2-bromo-4-fluorophenyl ring. At physiological pH, the highly basic guanidine group is protonated to form the corresponding guanidinium ion, which is stabilized by resonance across the three nitrogen atoms.[1]
Caption: General workflow for the synthesis of 1-(2-Bromo-4-fluorophenyl)guanidine.
Chemical Reactivity
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Basicity: The guanidine moiety is a strong organic base. It will readily react with acids to form stable guanidinium salts. This property is central to its function as a pharmacophore, enabling strong ionic interactions. [5]* Nucleophilicity: The nitrogen atoms of the guanidine group are nucleophilic and can participate in further alkylation or acylation reactions, although this is less common once the aryl group is installed. [6]* Aromatic Reactivity: The bromine atom on the phenyl ring is a key functional handle for synthetic diversification. It is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. [7][8]This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkyne substituents at this position, making it an invaluable intermediate for building molecular libraries.
Spectroscopic Profile (Predicted)
For a researcher synthesizing this compound, spectroscopic analysis is the primary method of structural confirmation. The following are the expected key features:
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¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring, with couplings to each other and to the fluorine atom. The N-H protons of the guanidine group will appear as broad singlets, typically in the range of 6.0-8.0 ppm, with their exact chemical shift and appearance being highly dependent on the solvent, concentration, and temperature.
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¹³C NMR: The spectrum should display 7 distinct carbon signals: 6 for the aromatic ring (with C-F and C-Br couplings affecting their appearance and chemical shift) and one signal for the central guanidine carbon around 155-160 ppm.
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¹⁹F NMR: A key diagnostic tool, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. This provides unambiguous confirmation of the fluorine's presence. [9]* IR Spectroscopy: Characteristic absorption bands are expected for N-H stretching (broad, ~3200-3400 cm⁻¹), C=N stretching of the guanidine group (~1640-1670 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-F/C-Br stretching in the fingerprint region. [10][11]* Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. There will be two major peaks of nearly equal intensity: the [M]⁺ peak and the [M+2]⁺ peak, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This signature is a definitive indicator of a monobrominated compound.
Applications in Research and Drug Development
1-(2-Bromo-4-fluorophenyl)guanidine is not an end-product therapeutic but rather a high-value intermediate or building block. Its utility stems from the strategic combination of its three key components.
Caption: The tripartite utility of the target compound in drug discovery.
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Guanidine Core: Acts as a bioisostere for urea or other groups, but with superior basicity. The planar, charge-delocalized guanidinium ion is exceptionally effective at forming multiple hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or phosphate groups in enzyme active sites or on DNA. [2]This moiety is present in numerous drugs, including the antidiabetic metformin and the antimalarial proguanil. [12]2. Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry. [3]It can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby altering the compound's absorption and distribution properties. [4]3. Bromine Handle: The bromine atom serves as a versatile attachment point for combinatorial library synthesis. Using palladium-catalyzed cross-coupling reactions, researchers can rapidly generate a diverse array of analogs by attaching different chemical fragments, which is a cornerstone of modern lead optimization efforts. [7]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromo-4-fluorophenyl)guanidine Nitrate
Causality: This protocol uses nitric acid to both catalyze the reaction and precipitate the product as its stable nitrate salt, which simplifies purification.
Materials and Reagents:
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2-Bromo-4-fluoroaniline (1.0 eq)
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Cyanamide (1.2 eq)
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Nitric Acid (65%, 1.1 eq)
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Ethanol
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Diethyl ether
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Round-bottom flask with reflux condenser and magnetic stirrer
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Ice bath
Procedure:
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In a round-bottom flask, dissolve 2-Bromo-4-fluoroaniline (1.0 eq) in ethanol (approx. 5 mL per gram of aniline).
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Add cyanamide (1.2 eq) to the solution and stir until it dissolves.
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Cool the flask in an ice bath. Slowly add concentrated nitric acid (1.1 eq) dropwise while stirring. The addition is exothermic.
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After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation of the guanidinium nitrate salt.
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Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold ethanol, followed by a generous amount of diethyl ether to remove residual impurities and aid in drying.
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Dry the product under vacuum to yield 1-(2-Bromo-4-fluorophenyl)guanidine nitrate as a white or off-white solid.
Self-Validation:
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Purity Check: Assess the purity of the final product by measuring its melting point and running a final TLC.
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Structural Confirmation: Confirm the identity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, verifying the predicted spectroscopic features outlined in Section 4.
Safety and Handling
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Hazards: The compound is expected to be a skin and eye irritant. [13][14]Inhalation of dust or ingestion may be harmful. [15]The starting material, 2-bromo-4-fluoroaniline, is classified as a hazardous substance. [16]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [17]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [18]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
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PMC. (2016). Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. [Link]
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Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]
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Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
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MDPI. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]
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PMC. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 4-Bromo-2-fluorobiphenyl. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2023). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. [Link]
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Unipr. (2013). Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. [Link]
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